molecular formula C8H13N3O B15240771 4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine

4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B15240771
M. Wt: 167.21 g/mol
InChI Key: JMWWHNBNYCZOHN-UHFFFAOYSA-N
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Description

4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a chemical compound offered for research and development purposes. This substance features a pyrazole ring, a common motif in medicinal chemistry, substituted with a methyl group and a tetrahydrofuran (oxolane) ring. Analogs of this structure, such as other pyrazol-amine derivatives, are frequently explored in scientific research for their potential biological activities and as building blocks in organic synthesis . Researchers utilize such compounds in various fields, including as precursors for pharmaceutical development and in chemical biology studies. The specific properties, mechanism of action, and primary applications of this exact compound are areas of active investigation and should be verified by the researcher prior to use. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-methyl-1-(oxolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C8H13N3O/c1-6-4-11(10-8(6)9)7-2-3-12-5-7/h4,7H,2-3,5H2,1H3,(H2,9,10)

InChI Key

JMWWHNBNYCZOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2CCOC2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize the transition state and enhance reaction kinetics. Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the amine, increasing its nucleophilicity. Temperatures range from 25°C to 80°C, with higher temperatures accelerating the reaction but risking side products.

Table 1: Key Parameters for Nucleophilic Substitution

Parameter Typical Range Optimal Conditions
Solvent DMF, THF DMF
Base K2CO3, NaH K2CO3 (2.5 equiv)
Temperature 25–80°C 60°C
Reaction Time 6–24 hours 12 hours
Yield 60–85% 78% (reported)

Mechanistic Insights

The oxolan-3-ylmethyl halide undergoes nucleophilic attack by the deprotonated amine of 4-methyl-1H-pyrazol-3-amine, forming a new carbon-nitrogen bond. Steric hindrance from the oxolan moiety can slow the reaction, necessitating prolonged reaction times. Byproducts, such as dialkylated species, are minimized by controlling the stoichiometry of the alkylating agent.

Alkylation of Pyrazole Intermediates

Alkylation methods leverage the reactivity of pyrazole amines with oxolan-containing electrophiles. For example, 4-methylpyrazole is alkylated using 3-(bromomethyl)oxolane in the presence of a base, yielding the target compound after purification.

Stepwise Alkylation Protocol

  • Formation of the Alkylating Agent : 3-(Bromomethyl)oxolane is synthesized via bromination of oxolan-3-ylmethanol using phosphorus tribromide (PBr3).
  • Alkylation Reaction : The alkylating agent is added dropwise to a solution of 4-methylpyrazole and sodium hydride (NaH) in THF at 0°C. The mixture is warmed to room temperature and stirred for 24 hours.
  • Workup : The crude product is extracted with ethyl acetate, washed with water, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Table 2: Alkylation Reaction Metrics

Metric Value Source
Yield 65–70%
Purity (HPLC) >95%
Scale Demonstrated Up to 100 g

Challenges in Steric Control

The oxolan group’s stereochemistry influences the reaction’s regioselectivity. Computational studies suggest that the equatorial conformation of the oxolan ring minimizes steric clashes with the pyrazole moiety, favoring the desired product.

Oxidation of Pyrazoline Intermediates

Adapting methodologies from pyrazole synthesis, this compound can be derived via oxidation of pyrazoline precursors. This approach, detailed in a seminal patent (US4434292A), involves two stages: pyrazoline formation and subsequent oxidation.

Pyrazoline Synthesis

Hydrazine hydrate reacts with acrolein in an aqueous-organic medium (e.g., toluene/water) at 20–60°C to form 2-pyrazoline. For the target compound, acrolein is substituted with an oxolan-containing analog, though specific details require modification of the patent’s general procedure.

Oxidation to Pyrazole

The pyrazoline intermediate is oxidized using sodium hypochlorite (NaClO) or chlorine gas in water at 0–30°C. Ruthenium-based catalysts (e.g., RuO2·H2O) enhance reaction efficiency, achieving yields of 80–90% in model systems.

Equation 1: Oxidation Mechanism
$$
\text{Pyrazoline} + \text{Cl}2 \xrightarrow{\text{H}2\text{O, RuO}_2} \text{Pyrazole} + 2\text{HCl}
$$

Purification and Optimization Strategies

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purifying this compound. Gradient elution with hexane/ethyl acetate (70:30 to 50:50) effectively separates the product from unreacted starting materials.

Crystallization

Recrystallization from ethanol/water mixtures (3:1) yields colorless crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 142–144°C, consistent with literature.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield Purity Scalability Cost
Nucleophilic Substitution 78% 95% Moderate $$
Alkylation 70% 95% High $$$
Oxidation 85% 90% Low $
  • Nucleophilic Substitution : Preferred for laboratory-scale synthesis due to straightforward conditions.
  • Alkylation : Ideal for industrial applications despite higher reagent costs.
  • Oxidation : Limited by the need for specialized intermediates but offers high yields.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Pharmacological and Physical Properties

The pharmacological profile and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
4-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine C₈H₁₃N₃O 167.21 Oxolane (tetrahydrofuran), methyl Enhanced solubility due to polar oxolane group; potential CNS activity
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 217.31 Adamantane Increased lipophilicity; improved blood-brain barrier penetration
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine C₆H₈F₃N₃ 179.14 Trifluoroethyl Electron-withdrawing CF₃ group enhances metabolic stability
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₅N₅ 217.27 Pyridinyl, cyclopropyl Potential kinase inhibition; moderate aqueous solubility
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine C₈H₁₀N₄O 178.20 Pyrrole, oxadiazole High-energy-density material; antimicrobial activity

Key Observations :

  • Oxolane vs. Adamantane : The oxolane substituent in the target compound improves solubility compared to the highly lipophilic adamantane group, making it more suitable for aqueous formulations .
  • Trifluoroethyl vs. Methyl : The trifluoroethyl group in "4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine" increases metabolic stability due to fluorine’s electronegativity, whereas the methyl group in the target compound may favor faster clearance .
  • Heterocyclic Core Variation : Replacing pyrazole with 1,2,5-oxadiazole (as in "4-(2,5-dimethylpyrrolyl)-oxadiazol-3-amine") introduces a rigid, planar structure, which is advantageous for π-stacking interactions in enzyme binding .

Biological Activity

4-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H17N3O
Molecular Weight : 195.26 g/mol
CAS Number : 1156889-28-9

The compound features a pyrazole ring fused with an oxolane moiety, which contributes to its unique reactivity and biological activity profiles.

Biological Activity

The biological activity of this compound can be categorized into several pharmacological effects:

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The IC50 values for these enzyme inhibitions were reported as follows:

EnzymeIC50 (µM)
α-Glucosidase75.62
α-Amylase119.3

These values suggest a promising potential for managing conditions like diabetes by modulating glucose absorption .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness in inhibiting the growth of pathogenic bacteria suggests potential applications in developing new antibiotics.

3. Anti-inflammatory Effects

In vitro assays indicate that this compound may reduce inflammation markers in cell cultures, highlighting its potential therapeutic applications in inflammatory diseases.

4. Cytotoxicity Studies

Preliminary studies have shown that at higher concentrations, the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its utility in cancer therapy. Further research is necessary to delineate its safety profile and efficacy.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring acts as a pharmacophore, allowing it to bind to active sites and modulate biochemical pathways. This dual-ring structure enhances its reactivity and potential biological interactions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds with pyrazole structures, providing insights into their therapeutic potential:

  • Antidiabetic Activity : Research on related pyrazole derivatives has shown significant inhibition of α-glucosidase and α-amylase, supporting the potential of these compounds in managing diabetes .
  • Antioxidant Properties : Compounds similar to this compound have exhibited considerable antioxidant activities through various assays, including DPPH and ABTS radical scavenging tests .
  • Cytotoxicity Against Cancer Cells : Studies involving related pyrazole derivatives have reported selective cytotoxicity against cancer cell lines such as PANC-1, indicating a valuable lead for further development targeting cancer therapies .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxolane couplingCs₂CO₃, DMSO, 35°C17.9–45
Pyrazole aminationNH₃/EtOH, reflux70–80

Advanced: How does the oxolane substituent influence conformational stability and intermolecular interactions in crystallographic studies?

Answer:
The oxolane ring introduces steric and electronic effects that dictate crystal packing and hydrogen-bonding networks. In structurally related compounds (e.g., 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine), X-ray diffraction reveals:

  • Torsional angles : The oxolane’s chair conformation minimizes steric clash with the pyrazole’s methyl group, stabilizing the molecule .
  • Intermolecular interactions : N–H···O hydrogen bonds between the amine and oxolane oxygen enhance lattice stability, as observed in SHELX-refined structures .
  • Challenges : Disordered oxolane positions may require constrained refinement or twin modeling in SHELXL .

Q. Key Data :

  • Bond length (N–O): 2.8–3.1 Å in hydrogen-bonded networks .
  • Thermal parameters (B-factors): Higher for oxolane carbons (15–25 Ų) due to rotational flexibility .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns. For example, the oxolane protons appear as multiplet signals at δ 3.5–4.5 ppm, while the pyrazole C3-amine resonates at δ 6.8–7.2 ppm .
  • HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95%) and detect polar byproducts .

Q. Table 2: Spectroscopic Signatures

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazole C4-CH₃2.3–2.512–15
Oxolane CH₂3.5–4.565–70
NH₂5.1–5.5 (D₂O exchangeable)-

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole-3-amine derivatives?

Answer:
Discrepancies often arise from assay variability or substituent effects. Strategies include:

Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) to isolate the oxolane’s role in target binding .

Binding Assays : Use SPR or ITC to quantify interactions with targets like kinases or GPCRs, controlling for buffer pH and ionic strength .

Meta-Analysis : Pool data from multiple studies (e.g., antibacterial vs. anxiolytic assays) and apply statistical weighting to account for methodological biases .

Q. Case Study :

  • Trifluoromethyl vs. Oxolane : The CF₃ group in 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine increases hydrophobicity (logP +1.2), enhancing membrane permeability compared to oxolane derivatives .

Basic: What computational tools are recommended for modeling the compound’s electronic properties?

Answer:

  • DFT Calculations : Gaussian or ORCA software predicts HOMO/LUMO energies to assess redox potential. For example, the oxolane’s electron-donating effect lowers the pyrazole’s LUMO by ~0.5 eV, favoring electrophilic reactivity .
  • Molecular Dynamics (MD) : GROMACS simulates solvation effects, critical for understanding bioavailability .

Q. Table 3: Key Computational Parameters

PropertyValue (DFT/B3LYP/6-31G*)
HOMO-6.2 eV
LUMO-1.8 eV
Dipole moment3.1 Debye

Advanced: How do steric effects from the oxolane group impact regioselectivity in further functionalization?

Answer:
The oxolane’s bulk directs electrophilic attacks to less hindered positions. For instance:

  • Nitration : Occurs at pyrazole C5 due to steric shielding of C4 by the methyl group .
  • Suzuki Coupling : Oxolane’s proximity to the pyrazole N1 limits cross-coupling at C4; instead, iodination at C5 is favored for aryl introduction .

Q. Experimental Evidence :

  • X-ray Data : C5–I bond length (2.1 Å) in 1-ethyl-4-iodo-1H-pyrazol-3-amine confirms accessibility for coupling .

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